

Comparing P-007 efficacy with A-485 inhibitor

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Compound of Interest

Compound Name: *Thalidomide-NH-CBP/p300 ligand*
2
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Topic: Comparative Efficacy Guide: P-007 (PROTAC Degradar) vs. A-485 (Catalytic Inhibitor) for p300/CBP Targeting Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Researchers, Chemical Biologists, and Oncologists.

Executive Summary: The Paradigm Shift

This guide provides a technical comparison between A-485, the gold-standard small-molecule inhibitor of p300/CBP histone acetyltransferase (HAT) activity, and P-007 (**Thalidomide-NH-CBP/p300 ligand 2**), a PROTAC-based degrader.

While A-485 effectively blocks the catalytic function of p300/CBP, it leaves the protein structure intact. In contrast, P-007 utilizes the ubiquitin-proteasome system (UPS) to physically eliminate the p300/CBP proteins. This distinction is critical: P-007 abrogates both the enzymatic activity and the non-enzymatic scaffolding functions of p300/CBP, often resulting in superior antiproliferative efficacy in resistant cell lines.

Feature	A-485	P-007
Modality	Small Molecule Inhibitor	PROTAC (Proteolysis Targeting Chimera)
Primary Mechanism	Competitive binding to HAT domain	Ternary complex formation (Target-Linker-E3) Ubiquitination
Target Outcome	Blocks Acetylation (H3K27ac, H3K18ac)	Total Protein Depletion (p300/CBP loss)
Scaffolding Effect	Preserved (Protein remains)	Abolished (Protein removed)
Key Metric	IC (Biochemical/Cellular)	DC (Degradation Concentration)

Mechanistic Profiles & Chemical Logic

A-485: The Catalytic Blockade

A-485 is a potent, selective, and orally bioavailable inhibitor that competes with Acetyl-CoA for the active site of the p300/CBP HAT domain.

- Selectivity: >1000-fold selective over other HATs (e.g., PCAF, KAT6A).
- Limitation: p300/CBP serve as massive scaffolds recruiting transcription factors (e.g., p53, HIF1, IRF4). A-485 does not disrupt these protein-protein interactions (PPIs), potentially allowing residual oncogenic signaling.

P-007: The Degradation Event

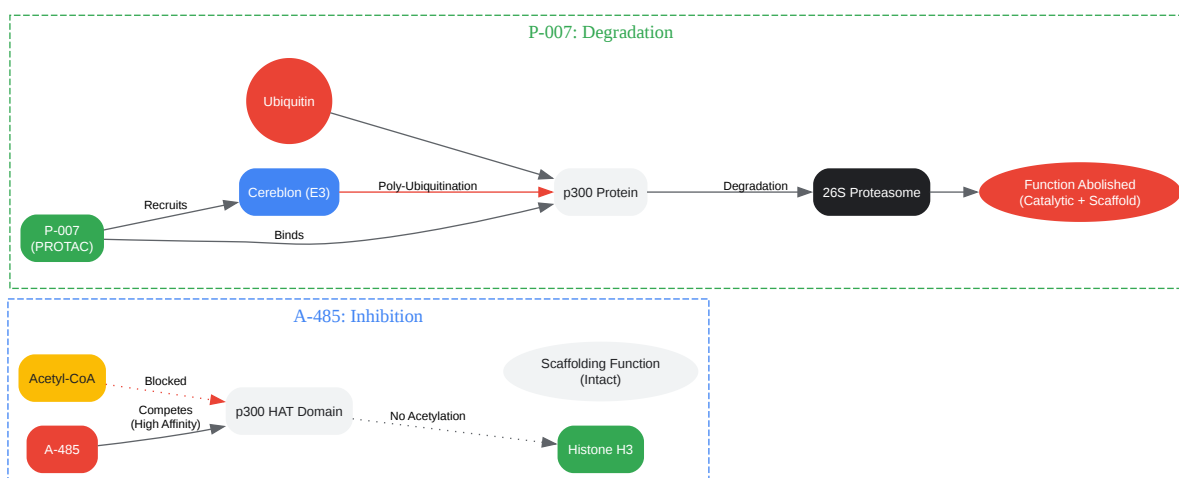
P-007 is a heterobifunctional molecule comprising a p300/CBP-binding ligand linked to Thalidomide (a Cereblon E3 ligase ligand).^{[1][2][3][4][5][6][7]}

- Mechanism: It bridges p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).^[4] This proximity induces the poly-ubiquitination of p300/CBP, marking them for destruction by the

26S proteasome.

- Advantage: "Event-driven" pharmacology allows P-007 to function catalytically (one drug molecule degrades multiple targets) and removes the scaffolding function.

Visualizing the Mechanism of Action



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Figure 1: Mechanistic divergence between A-485 (competitive inhibition) and P-007 (proteasomal degradation).

Comparative Efficacy Data

The following data summarizes the performance of A-485 versus P-007 (and related degraders like dCBP-1) in cellular assays.

Metric	A-485 (Inhibitor)	P-007 (Degradar)	Interpretation
Primary Readout	H3K27ac Reduction	Total p300/CBP Protein Levels	P-007 requires WB for protein, A-485 for marks.
Potency	IC : ~2.6 - 9.8 nM (Enzymatic)	DC : < 50 nM (Protein Loss)	Both are highly potent nanomolar agents.
Maximal Effect	~90% Acetylation loss	>95% Protein Depletion	P-007 achieves near-total target clearance.
Duration	Reversible (requires continuous occupancy)	Prolonged (requires protein resynthesis)	P-007 often shows a longer "post-antibiotic" like effect.
c-Myc Suppression	Moderate	Superior	Myc is highly sensitive to the loss of p300 scaffolding.

Key Insight: In c-Myc driven cancer lines (e.g., Multiple Myeloma), P-007 often outperforms A-485 because c-Myc stability relies on the physical interaction with p300, not just its acetyltransferase activity.

Experimental Protocols: Validating Efficacy

To objectively compare these agents, you must employ distinct validation workflows.

Protocol A: Validating Catalytic Inhibition (A-485)

Objective: Confirm A-485 is engaging the target and blocking HAT activity.

- Cell Seeding: Seed LNCaP or MM.1S cells at
cells/mL.
- Treatment: Treat with A-485 (Dose curve: 1 nM – 10

M) for 4-16 hours.

- Note: Acetylation marks turn over rapidly; short timepoints are sufficient.
- Lysis: Use RIPA buffer supplemented with HDAC inhibitors (e.g., Sodium Butyrate, TSA) to preserve acetylation marks during lysis.
- Western Blot Targets:
 - Primary: H3K27ac (Cell Signaling #8173) or H3K18ac.
 - Control: Total H3.
 - Negative Control: Total p300 (Levels should NOT change).

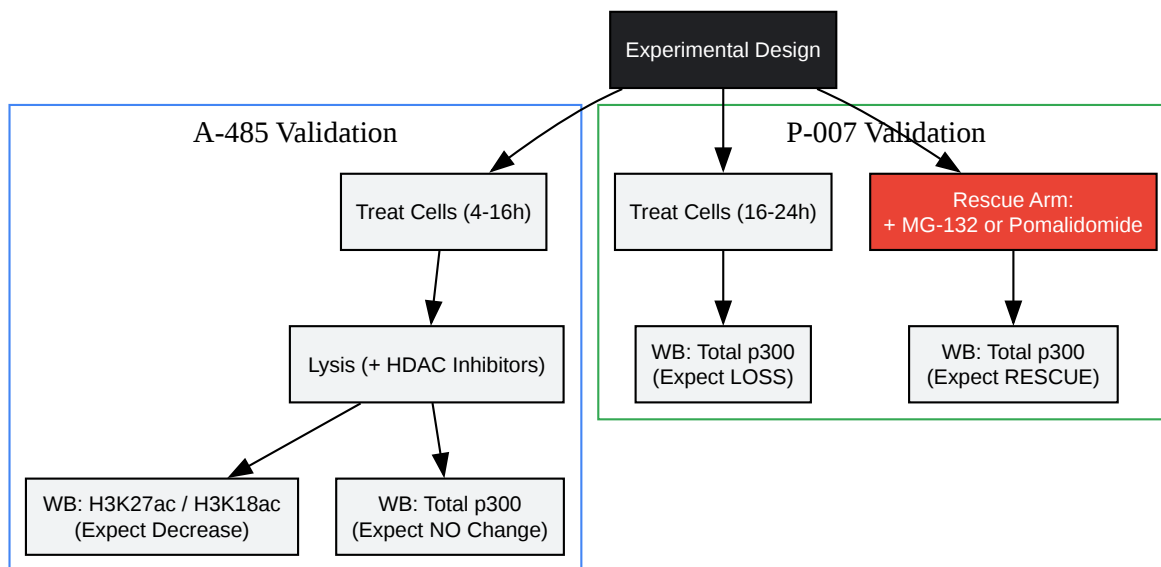
Protocol B: Validating Degradation (P-007)

Objective: Confirm P-007 is physically removing the protein via the proteasome.

- Cell Seeding: As above.
- Treatment: Treat with P-007 (Dose curve: 1 nM – 10 nM) for 16-24 hours.
 - Note: Degradation takes time to accumulate; 4 hours may be too short for maximal effect.
- Rescue Control (Critical): Pre-treat one arm with MG-132 (10 nM) or Pomalidomide (10 nM) for 2 hours before adding P-007.
 - Logic: MG-132 blocks the proteasome; Pomalidomide competes for Cereblon. If P-007 efficacy is blocked by these, it confirms the PROTAC mechanism.
- Western Blot Targets:
 - Primary: p300 (Full length) and CBP.[\[8\]](#)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

- Downstream: c-Myc (often degrades secondary to p300 loss).
- Control: Vinculin or GAPDH (Loading control).

Visualization of Experimental Logic



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Figure 2: Decision tree for validating mechanism-specific outcomes.

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